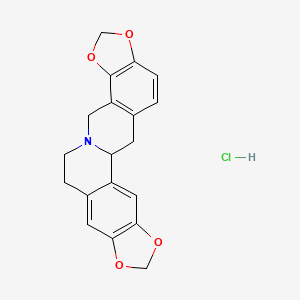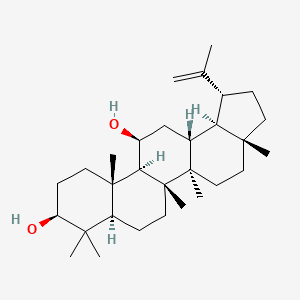
11beta-Hydroxylupeol
Vue d'ensemble
Description
11beta-Hydroxylupeol is a compound with the formula C30H50O2 and a molecular weight of 442.72 . It is a triterpenoid and is typically found in high purity .
Physical And Chemical Properties Analysis
11beta-Hydroxylupeol is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
11beta-HSD1 as a Tissue-Specific Regulator : 11beta-HSD1 interconverts inactive cortisone and active cortisol, functioning primarily as a reductase that enhances glucocorticoid receptor activation. This enzyme plays a role in physiology and pathology in a tissue-specific manner and is a potential therapeutic target for obesity, metabolic syndrome, glaucoma, and osteoporosis (Tomlinson et al., 2004).
Role in the Hypothalamus-Pituitary-Adrenal Axis and Metabolic Syndrome : 11beta-HSD1 is implicated in metabolic syndrome and modulates various aspects of the immune response. Studies on genetic defects in 11beta-HSD1 show abnormal hypothalamus-pituitary-adrenal (HPA) axis responses, suggesting its importance in metabolic and immune regulation (Cooper & Stewart, 2009).
Pharmacokinetics of PF-00915275, a Selective 11betaHSD1 Inhibitor : This study demonstrated the safety, tolerability, and pharmacodynamics of PF-00915275, a selective 11betaHSD1 inhibitor, potentially valuable for treating type 2 diabetes mellitus (Courtney et al., 2008).
Clinical Implications in Glucocorticoid Metabolism : 11beta-HSD enzymes convert active glucocorticoids to their inactive forms and vice versa. This metabolism is crucial for mineralocorticoid and glucocorticoid receptor occupancy and is implicated in diseases such as apparent mineralocorticoid excess syndrome, hypertension, obesity, and impaired hepatic glucose homeostasis (Quinkler, Oelkers, & Diederich, 2001).
Discovery of New 11beta-HSD1 Inhibitors : A study on the discovery of selective 11beta-HSD1 inhibitors for glucocorticoid-associated diseases like obesity and diabetes, emphasizing the need for highly selective inhibitors (Schuster et al., 2006).
Safety And Hazards
Orientations Futures
While the future directions of 11beta-Hydroxylupeol research are not directly mentioned in the search results, it’s worth noting that 11β-hydroxylase, an enzyme involved in the biosynthesis of adrenal corticosteroids, is considered a promising drug target for metabolic syndrome, including obesity and type 2 diabetes . This suggests potential future research directions in exploring the therapeutic potentials of 11beta-Hydroxylupeol.
Propriétés
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aS,11bR,12S,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSXUIWIOTUWDC-SWCLGKIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11beta-Hydroxylupeol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



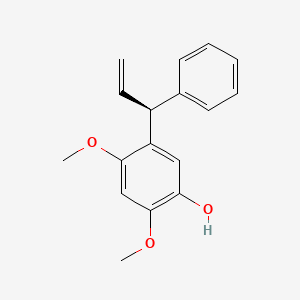
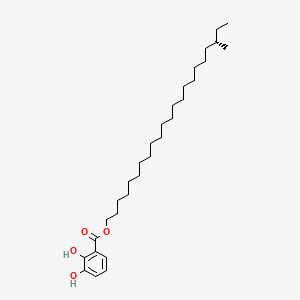
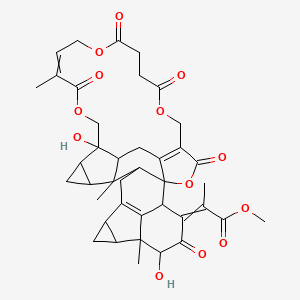
![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)
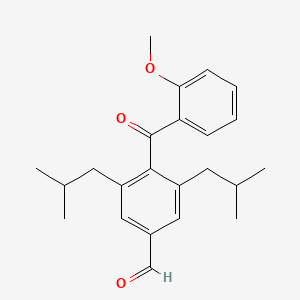
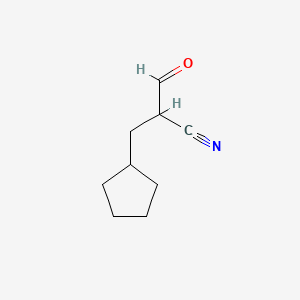
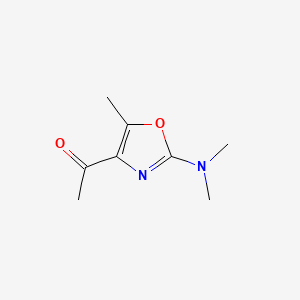
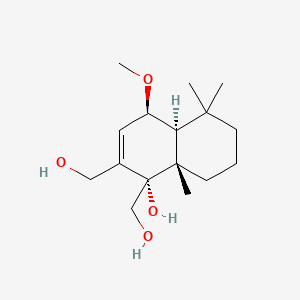

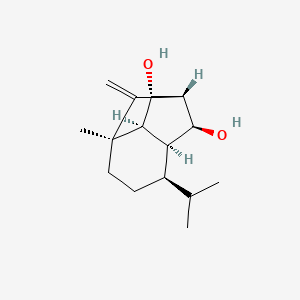
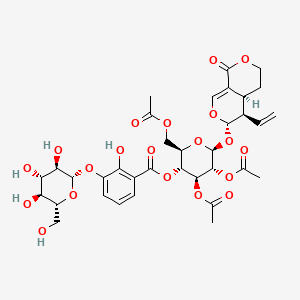
![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)
